molecular formula C25H31N3O5S B285291 N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide

Cat. No.: B285291
M. Wt: 485.6 g/mol
InChI Key: UWOQISFRROKYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide, also known as CXCR7 antagonist, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist exerts its effects by binding to the this compound receptor, which is involved in various physiological processes, including cell migration, proliferation, and survival. By blocking the this compound receptor, this compound antagonist inhibits the downstream signaling pathways that are activated by this compound, leading to the observed effects on cancer cells, inflammation, and cardiac function.
Biochemical and Physiological Effects
Studies have shown that this compound antagonist can inhibit the migration and invasion of cancer cells, reduce the production of pro-inflammatory cytokines, and improve cardiac function in animal models. The compound has also been shown to have neuroprotective effects in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist in lab experiments is its specificity for the this compound receptor, which allows for targeted inhibition of downstream signaling pathways. However, one limitation is the potential for off-target effects, which can complicate the interpretation of results.

Future Directions

There are several potential future directions for research on N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist. One area of interest is the development of more potent and selective this compound antagonists for use in therapeutic applications. Another area of interest is the investigation of the compound's effects on other physiological processes, such as angiogenesis and immune function. Additionally, the use of this compound antagonist in combination with other therapies, such as chemotherapy or immunotherapy, is an area of active research.
Conclusion
In conclusion, this compound antagonist is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research on this compound antagonist will continue to explore its potential as a therapeutic agent and its effects on other physiological processes.

Synthesis Methods

The synthesis of N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist involves several steps, including the preparation of the starting materials, the formation of the amide bond, and the sulfonation of the benzamide. The final product is obtained through a purification process that involves the use of chromatography techniques. The synthesis method has been optimized to ensure high yields and purity of the final product.

Scientific Research Applications

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide antagonist has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and inflammatory disorders. The compound has been shown to inhibit the migration and proliferation of cancer cells, reduce inflammation, and improve cardiac function in animal models. This compound antagonist has also been investigated as a potential treatment for neurological disorders, such as Alzheimer's disease and multiple sclerosis.

Properties

Molecular Formula

C25H31N3O5S

Molecular Weight

485.6 g/mol

IUPAC Name

N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C25H31N3O5S/c1-33-22-14-13-18(17-23(22)34(31,32)28-15-7-8-16-28)24(29)27-21-12-6-5-11-20(21)25(30)26-19-9-3-2-4-10-19/h5-6,11-14,17,19H,2-4,7-10,15-16H2,1H3,(H,26,30)(H,27,29)

InChI Key

UWOQISFRROKYTH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)N4CCCC4

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3CCCCC3)S(=O)(=O)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.